5b-Androstane-3a,17b-diol Diacetate
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Overview
Description
5b-Androstane-3a,17b-diol Diacetate is a synthetic derivative of the naturally occurring steroid hormone, 5b-Androstane-3a,17b-diol. This compound is part of the androstane family, which is known for its significant role in various biological processes, including the regulation of androgenic and estrogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5b-Androstane-3a,17b-diol Diacetate typically involves the acetylation of 5b-Androstane-3a,17b-diol. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted under reflux conditions to ensure complete acetylation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 5b-Androstane-3a,17b-diol Diacetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the diol to a diketone.
Reduction: The compound can be reduced back to its parent diol form.
Substitution: Acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of diketones.
Reduction: Regeneration of the parent diol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
5b-Androstane-3a,17b-diol Diacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its role in modulating androgenic and estrogenic activities.
Medicine: Investigated for potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 5b-Androstane-3a,17b-diol Diacetate involves its interaction with androgen and estrogen receptors. Upon binding to these receptors, the compound can modulate the expression of target genes involved in various physiological processes. The pathways involved include the regulation of cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
5α-Androstane-3β,17β-diol: Another member of the androstane family with similar biological activities.
3α-Androstanediol: A positional isomer with distinct receptor binding affinities and biological effects.
Androstenediol: An intermediate in the biosynthesis of testosterone with both androgenic and estrogenic activities.
Uniqueness: 5b-Androstane-3a,17b-diol Diacetate is unique due to its specific acetylation, which can alter its pharmacokinetic properties and receptor binding affinities. This modification can enhance its stability and bioavailability compared to its non-acetylated counterparts .
Properties
Molecular Formula |
C23H36O4 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[(3R,5R,8R,9S,10S,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C23H36O4/c1-14(24)26-17-9-11-22(3)16(13-17)5-6-18-19-7-8-21(27-15(2)25)23(19,4)12-10-20(18)22/h16-21H,5-13H2,1-4H3/t16-,17-,18+,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
BQIBBYLXJDSLIR-RHCGTSLQSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)C)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4OC(=O)C)C)C |
Origin of Product |
United States |
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